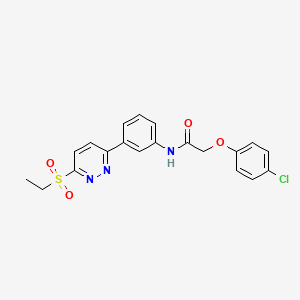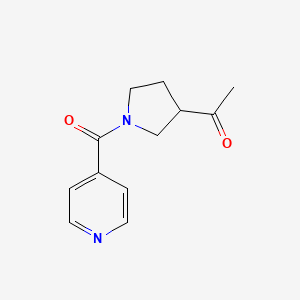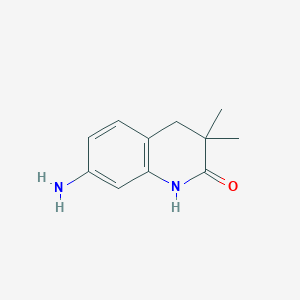![molecular formula C12H12O2 B2928732 (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-94-6](/img/structure/B2928732.png)
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4S)-3-Phenylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a phenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and unique reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a scaffold for drug design. Its rigid bicyclic structure can mimic certain biological molecules, making it useful in the development of pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclopropanation of a suitable diene followed by functional group transformations to introduce the carboxylic acid and phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Wirkmechanismus
The mechanism of action of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid depends on its specific application. In drug design, it may interact with biological targets through its rigid structure, which can fit into enzyme active sites or receptor binding pockets. The phenyl group can participate in π-π interactions, while the carboxylic acid can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound used as a bioisostere for benzene rings in drug design.
Bicyclo[2.2.2]octane: A larger bicyclic compound with applications in synthetic chemistry and materials science.
Uniqueness
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific combination of a rigid bicyclic core, a phenyl group, and a carboxylic acid functionality. This combination of features makes it particularly valuable in applications requiring precise molecular geometry and reactivity.
Eigenschaften
IUPAC Name |
(1S,3S,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFULZHJFFLFMA-JFGNBEQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)
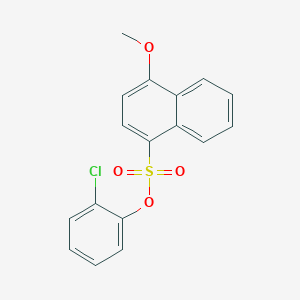
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)


![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
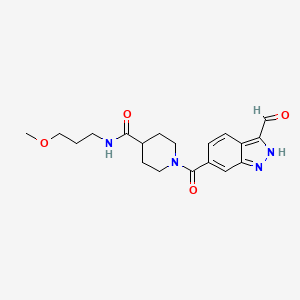

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

